3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid
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Overview
Description
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains an azidomethyl group and a fluorosulfonyl group attached to a benzoic acid core, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid typically involves multiple steps. One common approach is the introduction of the azidomethyl group through a nucleophilic substitution reaction. This can be achieved by reacting a suitable benzoic acid derivative with sodium azide under appropriate conditions. The fluorosulfonyl group can be introduced via fluorosulfonylation using fluorosulfonyl radicals .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors can also be considered for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to form amines.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions to form sulfonyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the fluorosulfonyl group under mild conditions.
Major Products Formed
Oxidation: Nitrobenzoic acids or nitrile derivatives.
Reduction: Aminobenzoic acids.
Substitution: Sulfonyl derivatives with various functional groups.
Scientific Research Applications
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioorthogonal chemistry techniques, allowing for the selective labeling and modification of biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azidomethyl group can undergo click chemistry reactions, while the fluorosulfonyl group can engage in nucleophilic substitution. These reactions enable the compound to interact with specific molecular targets and pathways, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
3-[(fluorosulfonyl)oxy]benzoic acid: Lacks the azidomethyl group but shares the fluorosulfonyl functionality.
3-(azidomethyl)benzoic acid: Contains the azidomethyl group but lacks the fluorosulfonyl group.
Uniqueness
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid is unique due to the presence of both azidomethyl and fluorosulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to similar compounds .
Properties
Molecular Formula |
C8H6FN3O5S |
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Molecular Weight |
275.22 g/mol |
IUPAC Name |
3-(azidomethyl)-5-fluorosulfonyloxybenzoic acid |
InChI |
InChI=1S/C8H6FN3O5S/c9-18(15,16)17-7-2-5(4-11-12-10)1-6(3-7)8(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
FOQNMNHXELDLJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OS(=O)(=O)F)CN=[N+]=[N-] |
Origin of Product |
United States |
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